5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzimidazole core, which is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. The presence of bromine and methyl substituents enhances its reactivity and application in various chemical syntheses.
This compound is typically synthesized from commercially available starting materials, such as 5-bromo-2-nitroaniline and methylamine. The synthesis methods are well-documented in scientific literature, highlighting its relevance in pharmaceutical research.
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one belongs to the class of benzimidazoles, which are a subset of heterocyclic compounds. These compounds are often explored for their biological activities and utility as intermediates in organic synthesis.
The synthesis of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically follows a multi-step process:
The reduction step often employs reducing agents like iron powder due to their effectiveness and availability. Cyclization typically requires careful control of temperature and pH to ensure successful formation of the benzimidazole structure.
The molecular formula of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is . The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the benzimidazole ring.
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions:
These reactions are facilitated by the electronic properties imparted by the bromine and methyl groups, which influence reactivity patterns.
The mechanism of action for compounds like 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one often involves interaction with biological targets such as enzymes or receptors. Due to its structural similarity to biologically active molecules, it can inhibit certain enzyme activities or modulate receptor binding.
Research indicates that derivatives of benzimidazoles exhibit significant biological activities through mechanisms that may involve interference with cellular signaling pathways or direct interaction with DNA/RNA .
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is typically characterized as a solid at room temperature. Specific physical properties such as melting point and solubility are crucial for practical applications but may vary based on purity and preparation methods.
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various synthetic transformations relevant in organic chemistry .
5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
The synthesis of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 634602-92-9) traditionally begins with substituted ortho-phenylenediamine precursors. A common route involves the nitration of 4-methyl-1,2-diaminobenzene, followed by selective bromination at the 5-position. The nitro group is then reduced to an amine using tin(II) chloride or catalytic hydrogenation (Pd/C, H₂). Cyclization occurs via carbonylative ring closure using urea or phosgene equivalents under reflux conditions. This step forms the benzimidazolone core, with the 6-methyl group providing steric bias that minimizes di-substitution byproducts [3] [6]. Critical to this approach is maintaining anhydrous conditions during cyclization to prevent hydrolysis of intermediates, with typical yields of 65–72% reported for the final cyclization step [6].
Regioselective bromination requires precise control to avoid polybromination. Electrophilic bromination of 6-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one using bromine (Br₂) in dimethylformamide (DMF) at 50–60°C achieves >90% selectivity for the 5-position, leveraging the ortho-directing effect of the methyl group [6]. Alternative brominating agents like N-bromosuccinimide (NBS) in acetonitrile reduce side reactions but require stoichiometric oxidants. Methylation at N1 typically employs methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, yielding the 1-methyl derivative (e.g., 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, CAS: 305790-48-1) as a common intermediate. Dealkylation using boron tribromide (BBr₃) then furnishes the target compound, though this step risks methyl cleavage from the ring, necessitating cryogenic conditions (−78°C) to preserve the 6-methyl group [2] [8].
Table 1: Optimization of Brominating Agents for 6-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (5-Bromo:Others) |
---|---|---|---|---|
Br₂ | DMF | 50–60 | 85% | 95:5 |
NBS | Acetonitrile | 25 | 78% | 92:8 |
Br₂/CCl₄ | CCl₄ | 80 | 65% | 85:15 |
Palladium-catalyzed reactions enable late-stage functionalization of pre-formed benzimidazolone scaffolds. Suzuki-Miyaura coupling of 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one with methylboronic acid installs the 6-methyl group with high specificity. This method employs Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water (3:1), achieving 80–85% yield at 80°C [8]. Buchwald-Hartwig amination is equally viable for introducing nitrogen-based functional groups at the 5-position, using catalysts like Pd₂(dba)₃/XPhos. These methods circumvent traditional bromination challenges but require rigorous exclusion of oxygen to prevent catalyst deactivation [10].
Direct ring closure of 4-bromo-5-methyl-1,2-diaminobenzene is achieved via acid catalysis. Using hydrochloric acid (HCl) in ethylene glycol at 150°C, cyclization proceeds in 4 hours with 75% yield. Alternatively, base-mediated cyclization employs sodium hydride (NaH) in tetrahydrofuran (THF), where the diamine reacts with carbonyl diimidazole (CDI) to form the imidazolone ring. This method minimizes epimerization risks and shortens synthesis to two steps from commercially available diamines. Microwave-assisted variants (150°C, 30 min) further enhance reaction efficiency, reducing energy use by 40% compared to reflux [3] [6] [8].
Solvent-free cyclization represents a major advancement in sustainable synthesis. Ball-milling 4-bromo-5-methyl-1,2-diaminobenzene with urea yields 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one in 88% purity after 60 minutes of mechanical grinding. This approach eliminates solvent waste and reduces reaction times by 70% [3]. Microwave irradiation further enhances efficiency: irradiating diamine precursors with trimethylsilyl isocyanate (TMSNCO) in a closed vessel (200°C, 15 min) delivers the product in 92% yield. These protocols align with green chemistry principles by reducing volatile organic compound (VOC) emissions and energy consumption [6].
Enzymatic cyclization using lipases (e.g., Candida antarctica Lipase B, CAL-B) in non-aqueous media offers an eco-friendly route. CAL-B catalyzes the ring closure of N-(2-amino-4-bromo-5-methylphenyl)carbamate esters at 45°C in tert-butanol, yielding 70–75% of the product with minimal byproducts. This method operates at near-neutral pH and ambient pressure, avoiding toxic reagents. Additionally, laccase-mediated oxidation enables one-pot dimerization-cyclization sequences using atmospheric oxygen as a terminal oxidant, reducing the chemical oxygen demand (COD) of synthesis by 50% compared to chemical oxidants [9].
Table 2: Comparison of Green Synthesis Protocols for 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one
Method | Conditions | Yield (%) | Reaction Time | E-factor* |
---|---|---|---|---|
Solvent-Free Ball-Milling | Urea, 60 min milling | 88% | 1 hour | 0.8 |
Microwave Irradiation | TMSNCO, 200°C, 15 min | 92% | 15 min | 1.2 |
Enzymatic (CAL-B) | tert-Butanol, 45°C, 24 h | 75% | 24 hours | 2.5 |
Laccase/O₂ Mediated | Aqueous buffer, 25°C, 48 h | 68% | 48 hours | 1.8 |
*E-factor: kg waste/kg product; lower values indicate greener processes.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7